1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
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Overview
Description
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with a suitable aryl halide to introduce the phenyl group at the 2-position.
Amination: The resulting compound undergoes amination to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .
Chemical Reactions Analysis
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the pyrazole ring, which mimics the structure of natural substrates or ligands . The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the phenyl and methanamine groups.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A more complex pyrazole derivative with additional functional groups that confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13;/h3-7H,8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTZOUDCEBMESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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